molecular formula C9H10FNO3 B3347489 2-Fluoro-5-isopropoxynicotinic acid CAS No. 1370025-60-7

2-Fluoro-5-isopropoxynicotinic acid

Cat. No. B3347489
CAS RN: 1370025-60-7
M. Wt: 199.18 g/mol
InChI Key: HEFQUUJFMQWYGA-UHFFFAOYSA-N
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Description

2-Fluoro-5-isopropoxynicotinic acid is an organic compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-isopropoxynicotinic acid is 1S/C9H10FNO3/c1-5(2)14-6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Fluoro-5-isopropoxynicotinic acid has a molecular weight of 199.18 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis

“2-Fluoro-5-isopropoxynicotinic acid” can be used as a building block in organic synthesis . Its unique structure, which includes a fluorine atom and an isopropoxy group attached to a nicotinic acid moiety, makes it a valuable component in the synthesis of complex organic molecules .

Suzuki-Miyaura Coupling

This compound could potentially be used in Suzuki-Miyaura coupling reactions . The Suzuki-Miyaura coupling is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry . The reaction involves the use of a palladium catalyst and an organoboron reagent . Given the presence of a carboxylic acid group in “2-Fluoro-5-isopropoxynicotinic acid”, it could potentially be converted into an organoboron reagent for use in this reaction .

Material Science

In material science, “2-Fluoro-5-isopropoxynicotinic acid” could potentially be used in the development of new materials. The presence of a fluorine atom in the molecule could impart unique properties to the resulting material, such as increased stability or altered electronic properties .

Chemical Analysis

“2-Fluoro-5-isopropoxynicotinic acid” could be used as a standard or reference compound in chemical analysis . Its well-defined structure and properties make it suitable for this purpose .

Pharmaceutical Research

Given its structural similarity to nicotinic acid, a compound known for its medicinal properties, “2-Fluoro-5-isopropoxynicotinic acid” could potentially be used in pharmaceutical research. It could be used as a starting point for the synthesis of new drug molecules .

Environmental Science

In environmental science, “2-Fluoro-5-isopropoxynicotinic acid” could potentially be used in studies related to the environmental fate and transport of fluorinated organic compounds .

Safety and Hazards

The safety information available indicates that 2-Fluoro-5-isopropoxynicotinic acid has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-fluoro-5-propan-2-yloxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-5(2)14-6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFQUUJFMQWYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-isopropoxynicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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